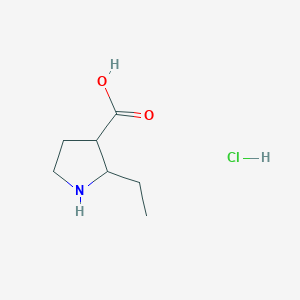
2-乙基吡咯烷-3-羧酸盐酸盐
描述
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .科学研究应用
药物合成
2-乙基吡咯烷-3-羧酸盐酸盐作为合成各种药物化合物的构建块。 其吡咯烷环是许多生物活性分子中常见的结构特征,特别是那些用于药物发现的分子 . 该化合物的结构由于其sp3杂化,可以有效地探索药效团空间,从而有助于分子的立体化学并增强三维覆盖范围 .
药物化学
在药物化学中,该化合物用于设计具有多种生物学特性的新药。 吡咯烷环碳的立体异构性意味着不同的立体异构体可以导致不同的生物活性,这对开发对映体选择性药物候选物至关重要 .
生物活性化合物开发
2-乙基吡咯烷-3-羧酸盐酸盐所属的吡咯烷支架在开发靶标选择性生物活性化合物方面起着重要作用。 这些包括针对癌症、细菌感染和中枢神经系统疾病等疾病的潜在治疗方法 .
立体化学研究
由于吡咯烷环的立体异构性,2-乙基吡咯烷-3-羧酸盐酸盐在立体化学研究中具有重要价值。 研究人员可以研究空间因素对生物活性的影响,并了解相关化合物的构效关系 (SAR) .
化学研究
该化合物还用于化学研究,以研究吡咯烷及其衍生物的物理化学参数。 将这些参数与其他环状化合物(如芳香族吡咯和环戊烷)的参数进行比较可以得出有关其反应性和相互作用的见解 .
合成策略开发
该化合物用于开发合成策略,无论是通过从不同的环状或无环前体构建吡咯烷环,还是通过对预先形成的吡咯烷环(如脯氨酸衍生物)进行官能化 .
安全和操作研究
鉴于其化学性质,研究 2-乙基吡咯烷-3-羧酸盐酸盐的安全操作和储存至关重要。 这包括了解其反应性、潜在危害以及制定适当的安全协议 .
分析化学
在分析化学中,2-乙基吡咯烷-3-羧酸盐酸盐可以用作各种色谱法和光谱法中的标准或参考化合物,有助于在复杂混合物中识别和量化类似结构 .
生化分析
Biochemical Properties
2-Ethylpyrrolidine-3-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and ionic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biological activities. These temporal changes can impact the compound’s efficacy and safety in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
2-Ethylpyrrolidine-3-carboxylic acid hydrochloride is involved in several metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, such as pyruvate and lactate, thereby modulating cellular energy production and biosynthesis .
属性
IUPAC Name |
2-ethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-6-5(7(9)10)3-4-8-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAGWBFKNVZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid](/img/structure/B1448621.png)











